molecular formula C13H12O3S B2799228 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde CAS No. 838882-69-2

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde

Cat. No. B2799228
CAS RN: 838882-69-2
M. Wt: 248.3
InChI Key: PYGQNTIOGIZNFR-UHFFFAOYSA-N
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Description

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is a chemical compound with the CAS Number: 838882-69-2 . It has a molecular weight of 248.3 and its molecular formula is C13H12O3S . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O3S/c1-15-13-7-10(8-14)4-5-12(13)16-9-11-3-2-6-17-11/h2-8H,9H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Cytotoxicity Applications

3,5-Dimethoxy-benzaldehyde, a closely related compound to 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde, was utilized in the synthesis of amorfrutins A and B, which displayed significant cytotoxicity against human tumor cell lines. This highlights its potential use in cancer research and treatment development (Brandes et al., 2020).

Kinetics and Oxidation Mechanisms

A study on the oxidation of various methoxy benzaldehydes, including forms similar to this compound, detailed the reaction mechanisms and kinetic parameters. This research is significant for understanding the chemical behavior and potential applications in organic synthesis (Malik, Asghar, & Mansoor, 2016).

Reactivity in Condensation Reactions

Research on the condensation reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles, which are structurally similar to this compound, offers insights into its reactivity and potential applications in synthesizing complex organic compounds (Alberghina, Amato, Corsaro, Fisichella, & Scarlata, 1985).

Synthesis of Novel Compounds

The synthesis of novel compounds using 3-methoxy benzaldehydes demonstrates the versatility of these compounds in creating new molecules with potential applications in pharmaceuticals and materials science. For instance, 3-hydroxy-4-methoxy-benzaldehyde was used to create new molecular structures with distinct properties (Banerjee, Poon, & Bedoya, 2013).

Cytotoxicity and Apoptotic Studies

Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones were studied for their cytotoxic activity against human tumor cells. This research highlights the potential of this compound derivatives in developing new cancer therapies (Silva et al., 2020).

Nonlinear Optical Crystal Research

3-Methoxy 4-hydroxy benzaldehyde, a compound similar in structure to this compound, has been investigated for its properties as a nonlinear optical crystal. This suggests potential applications in optoelectronics and laser technology (Venkataramanan, Uchil, & Bhat, 1994).

properties

IUPAC Name

3-methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-15-13-7-10(8-14)4-5-12(13)16-9-11-3-2-6-17-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGQNTIOGIZNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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